molecular formula C16H12BrN7O B14954796 N-(1H-benzimidazol-2-ylmethyl)-5-bromo-2-(1H-tetrazol-1-yl)benzamide

N-(1H-benzimidazol-2-ylmethyl)-5-bromo-2-(1H-tetrazol-1-yl)benzamide

Katalognummer: B14954796
Molekulargewicht: 398.22 g/mol
InChI-Schlüssel: CPZBIDSDZKFRDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-BROMO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a benzodiazole moiety, a brominated benzamide, and a tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-BROMO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Bromination: The benzodiazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Tetrazole Formation:

    Amide Bond Formation: Finally, the brominated benzodiazole and the tetrazole derivative are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide structure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced forms of the compound, potentially with altered biological activity.

    Substitution: Various substituted benzamides with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-BROMO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-BROMO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety can bind to specific sites on proteins, potentially inhibiting their activity. The tetrazole ring may also play a role in binding interactions, contributing to the compound’s overall biological effect. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

    N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Similar structure but with a chlorine atom instead of bromine.

    N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-FLUORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: The presence of the bromine atom in N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-BROMO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can influence its reactivity and biological activity, making it distinct from its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to unique interactions with biological targets, potentially resulting in different therapeutic effects.

Eigenschaften

Molekularformel

C16H12BrN7O

Molekulargewicht

398.22 g/mol

IUPAC-Name

N-(1H-benzimidazol-2-ylmethyl)-5-bromo-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H12BrN7O/c17-10-5-6-14(24-9-19-22-23-24)11(7-10)16(25)18-8-15-20-12-3-1-2-4-13(12)21-15/h1-7,9H,8H2,(H,18,25)(H,20,21)

InChI-Schlüssel

CPZBIDSDZKFRDK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.